molecular formula C15H13N5O3 B2742494 1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 680215-01-4

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No. B2742494
CAS RN: 680215-01-4
M. Wt: 311.301
InChI Key: VWANSESPTGHPPK-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 680215-01-4, is a complex chemical compound used in diverse scientific research for its unique properties. Its applications range from catalysis to drug synthesis, making it a valuable tool in advancing scientific discoveries. The molecular formula is C15H13N5O3 .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the use of potassium fluoride impregnated over alumina in ethanol and water at 20℃ for 0.666667h . Another method involves the use of morpholine in ethanol at 50 - 60℃ for 3 - 4h . A third method uses piperidine in ethanol and water at 20℃ for 17h .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H13N5O3 . The average mass is 311.295 Da and the monoisotopic mass is 311.101837 Da .

Scientific Research Applications

Chemical Synthesis

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been used in various chemical syntheses. For instance, it reacts with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride to produce cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020). Moreover, its reactions with phthalic anhydride under harsh conditions result in 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole- 1,3-dicarbonitriles.

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been studied extensively. For example, in its crystal form, molecules are joined into layers via intermolecular N—H⋯N and N—H⋯O hydrogen bonds, and these layers are further joined by weak C—H⋯N contacts, creating a chained structure (Naghiyev et al., 2022).

Development of Heterobicyclic Systems

It has been utilized in the synthesis of fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties. These compounds have been studied for their antimicrobial activity, with some showing significant activity against selected microbes (Abdel-Monem, 2004).

Mannich Reaction

In the Mannich reaction, this compound has been converted into 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5- a ][1,5]diazocine-6,10(7 H )-dicarbonitrile derivatives. This showcases its versatility in producing a variety of chemical structures (Dotsenko et al., 2021).

Synthesis of Red Fluorescent Compounds

This chemical has been involved in the synthesis of red fluorescent organic compounds. The compounds synthesized exhibit red light emission in the 650 nm range, highlighting its potential in developing novel luminescent materials (Darehkordi et al., 2018).

properties

IUPAC Name

1,2-diamino-4-(3,4-dimethoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-22-11-4-3-8(5-12(11)23-2)13-9(6-16)14(18)20(19)15(21)10(13)7-17/h3-5H,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWANSESPTGHPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

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